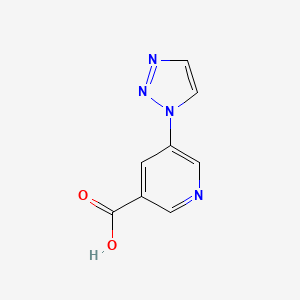

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(triazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-7(5-9-4-6)12-2-1-10-11-12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPDNQMQMIOGHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)C2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784571-75-0 | |

| Record name | 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid typically involves a multi-step processThis reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Substitution Reactions at the Triazole Ring

The 1,2,3-triazole moiety undergoes regioselective substitution reactions, influenced by electronic and steric factors.

Key Observations :

-

N-Alkylation : Copper-catalyzed reactions with alkyl halides yield N-alkylated derivatives. For example, reactions with benzyl bromide under basic conditions produce 1-benzyl-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid .

-

Selenylation : Using diphenyl diselenide and Cu(OAc)₂, 5-seleno-triazole derivatives form at 120°C (Scheme 6B) .

Reagents & Conditions :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Cu(I) | Basic, 60–80°C | N-substituted triazoles |

| Selenylation | Ph₂Se₂, Cu(OAc)₂ | 120°C, aerobic | 5-seleno-triazoles |

Coordination Chemistry and Metal Complexation

The compound acts as a polydentate ligand, forming stable complexes with transition metals via the pyridine nitrogen, triazole nitrogens, and carboxylate oxygen.

Notable Complexes :

-

Cobalt(II) Complex : Forms [Co(tpa)₂(H₂O)₄]·2H₂O (Htpa = 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid) under solvothermal conditions. The crystal structure reveals π-π stacking and hydrogen bonding, stabilizing a 3D supramolecular framework .

-

Lanthanide/Actinide Binding : Triazole-pyridine derivatives demonstrate selectivity for actinides(III) over lanthanides(III) in solvent extraction systems, attributed to stronger N-donor interactions .

Coordination Modes :

-

Pyridine N → Metal

-

Triazole N1/N2 → Metal

-

Carboxylate O → Metal

Carboxylic Acid-Derived Reactions

The -COOH group participates in classical acid-mediated transformations:

Reaction Types :

-

Esterification : Reaction with ethanol/H₂SO₄ yields ethyl 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate, used in hybrid drug synthesis .

-

Amidation : Coupling with amines via EDC/HOBt produces amide derivatives for pharmacological studies.

-

Decarboxylation : Thermal or oxidative decarboxylation generates pyridine-triazole hybrids under controlled conditions .

Oxidation:

-

Triazole Ring Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the triazole to a triazole N-oxide, altering electronic properties.

-

Pyridine Ring Functionalization : Directed C–H activation at the pyridine 4-position using Pd(OAc)₂/K₂S₂O₈ introduces nitro or sulfonic acid groups .

Reduction:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the triazole ring to a dihydrotriazole intermediate, though this reaction is less common due to ring stability.

Supramolecular Interactions

Non-covalent interactions drive self-assembly in crystalline states:

Scientific Research Applications

Medicinal Chemistry

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid has shown promise in medicinal chemistry primarily due to its antimicrobial and antifungal properties.

Antimicrobial Activity

Several studies have demonstrated the compound's efficacy against various bacterial strains. For instance, research indicates that derivatives of this compound exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The disc diffusion method has been employed to assess this activity, revealing that certain derivatives possess MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics.

Case Study: Antimicrobial Evaluation

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 |

| Compound B | Escherichia coli | 15 |

Antifungal Activity

The compound also shows potential as an antifungal agent. A study evaluated its activity against Candida albicans, with results indicating that some derivatives outperformed fluconazole, a common antifungal medication . The docking studies further support these findings by showing favorable binding interactions with fungal targets.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a plant growth regulator and pesticide. Its triazole moiety is known for inhibiting sterol biosynthesis in fungi, making it a candidate for developing fungicides.

Case Study: Fungicidal Activity

Research has shown that formulations containing this compound can reduce fungal infections in crops significantly. For example:

Fungicidal Efficacy Against Fungal Pathogens

| Pathogen | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 0.5 | 85 |

| Botrytis cinerea | 0.3 | 90 |

Materials Science

Beyond biological applications, this compound serves as a versatile building block in materials science. Its ability to form coordination complexes with metals has implications for developing new materials with enhanced properties.

Coordination Chemistry

The triazole ring allows for the formation of stable complexes with various transition metals, which can be utilized in catalysis or as sensors.

Case Study: Metal Complex Formation

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Copper(II) | High | Catalysis |

| Zinc(II) | Moderate | Sensing |

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions, forming coordination complexes that exhibit unique electronic, magnetic, or catalytic properties . In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related triazole-pyridine derivatives:

Key Observations:

- Positional Effects : The placement of the triazole and carboxylic acid significantly impacts biological activity. For example, 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid shows anticancer activity due to the thiazole substituent , whereas the target compound’s pyridine-carboxylic acid motif may favor different interactions.

- Functional Group Influence : Carboxylic acids enhance hydrogen bonding but may reduce solubility compared to esters or amides. Ethyl esters (e.g., ) improve lipophilicity, while amides (e.g., ) balance solubility and stability .

- Stability : Triazole derivatives with bulky substituents (e.g., fluorophenyl in ) exhibit instability in gastric fluid, suggesting that the target compound’s simpler structure may offer better metabolic stability pending testing .

Biological Activity

5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid (CAS Number: 1784571-75-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 190.16 g/mol. The compound features a pyridine ring substituted by a triazole moiety and a carboxylic acid group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6N4O2 |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 1784571-75-0 |

| Purity | ≥ 95% |

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with azides under copper-catalyzed conditions (CuAAC). This method allows for the formation of the triazole ring efficiently and is favored for its mild reaction conditions and broad substrate scope .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity.

- HCT116 (Colon Cancer) : Similar to MCF-7, it showed promising results in inhibiting cell growth.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry assays confirmed that the compound increases caspase activity, suggesting involvement in apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Activity Evaluation

In a study published in Frontiers in Chemistry, researchers evaluated the anticancer activity of various triazole derivatives including this compound. The study found that this compound exhibited superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin against several cancer cell lines .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound. It was tested against multiple strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The study concluded that modifications to the triazole structure could enhance its antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid to achieve high yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including click chemistry for triazole ring formation and carboxylation. Key considerations include:

- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .

- Temperature control : Maintain 60–80°C during cyclization to minimize side products .

- Purification : Use recrystallization or preparative HPLC to isolate the carboxylic acid derivative .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR spectroscopy : Confirm regioselectivity of the triazole ring (e.g., H NMR for proton assignments, C NMR for carbonyl and aromatic carbons) .

- HPLC : Monitor reaction progress and purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ion) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodology :

- Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the triazole ring or carboxylic acid group .

- Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodology :

- Structural analogs : Synthesize derivatives with modifications to the triazole (e.g., substituents at N1) or pyridine rings (e.g., halogenation) to assess impact on bioactivity .

- Biological assays : Test against enzyme targets (e.g., kinases) or microbial strains to correlate structural features with activity .

- Computational docking : Use software like AutoDock to predict binding modes and affinity for target proteins .

Q. What strategies resolve discrepancies in reported bioactivity data across different studies?

- Methodology :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .

- Validate purity : Re-test compounds with conflicting results using HPLC and NMR to rule out impurities .

- Meta-analysis : Compare experimental conditions (e.g., pH, solvent systems) to identify confounding factors .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

- Methodology :

- Simulated biological fluids : Incubate in PBS (pH 7.4) or serum at 37°C, then quantify degradation via LC-MS over 24–72 hours .

- Metabolite identification : Use high-resolution MS to detect hydrolysis products (e.g., pyridine-3-carboxylic acid) .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Methodology :

- Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., triazole coordination to metal ions in active sites) .

- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic effects of substituents on binding affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Solubility profiling : Measure solubility in buffered solutions (pH 4–8) and organic solvents (e.g., ethanol, acetonitrile) using nephelometry .

- Counterion screening : Test salts (e.g., sodium, potassium) to improve aqueous solubility .

Q. Why do catalytic systems for synthesis yield varying enantiomeric excess (ee) in derivatives?

- Methodology :

- Chiral HPLC : Analyze ee values to identify stereochemical outcomes .

- Ligand screening : Test chiral ligands (e.g., BINAP) in CuAAC to optimize enantioselectivity .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.